

Technical Guide: tert-Butyl Methyl Malonate (CAS 42726-73-8) in Drug Development

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Compound of Interest

Compound Name: *Butyl methyl propanedioate*

Cat. No.: *B15439663*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl methyl malonate (CAS 42726-73-8), a versatile reagent in organic synthesis with significant applications in the development of pharmacologically active molecules. This document outlines its chemical properties, a detailed experimental protocol for its application in the synthesis of a bioactive compound, and its relevance to a key biological signaling pathway.

Chemical Information and Properties

Tert-butyl methyl malonate is a diester of malonic acid, featuring both a tert-butyl and a methyl ester group.^{[1][2]} This asymmetrical substitution is valuable in synthetic chemistry, allowing for selective transformations of one ester group over the other.

Physicochemical Properties

Property	Value	Reference
CAS Number	42726-73-8	[2]
Molecular Formula	C ₈ H ₁₄ O ₄	[2]
Molecular Weight	174.19 g/mol	[3]
Appearance	Clear colorless to slightly yellow liquid	[1]
Boiling Point	80 °C at 11 mmHg	[3]
Density	1.03 g/mL at 25 °C	[3]
Refractive Index	n ₂₀ /D 1.415	[3]
InChI Key	XPSYZCWYRWHVCC-UHFFFAOYSA-N	[3]
SMILES	<chem>COC(=O)CC(=O)OC(C)(C)C</chem>	[3]

Chemical Identification

Identifier	Value	Reference
EC Number	255-919-1	[2]
Beilstein/REAXYS Number	1772136	[3]
MDL Number	MFCD00042856	[3]
PubChem CID	2733872	[4]

Role in the Synthesis of Bioactive Molecules

While tert-butyl methyl malonate itself does not exhibit direct biological activity, it is a crucial building block in the synthesis of compounds with therapeutic potential. Its utility is prominently demonstrated in the synthesis of enzyme inhibitors. Malonate esters, in general, are precursors for the synthesis of a wide range of pharmaceuticals.[5]

A significant application of malonate derivatives is in the synthesis of inhibitors for ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.^{[6][7]} Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in various diseases, including cancer.^{[4][8]} Therefore, ODC is a validated target for drug development.

One such inhibitor synthesized using a malonate derivative is (E)-alpha-(Difluoromethyl)dehydroornithine.^[9] This compound has been shown to be a potent enzyme-activated irreversible inhibitor of ODC.^[9] The following section provides a detailed experimental protocol adapted from the synthesis of similar ODC inhibitors.

Experimental Protocol: Synthesis of an Ornithine Decarboxylase Inhibitor Precursor

This protocol details the synthesis of a key intermediate, ethyl tert-butyl 2-(difluoromethyl)-2-(2-propenyl)malonate, which is a precursor to (E)-alpha-(Difluoromethyl)dehydroornithine, a potent ODC inhibitor.^[9] This multi-step synthesis showcases the application of malonate chemistry in the construction of complex, biologically active molecules.

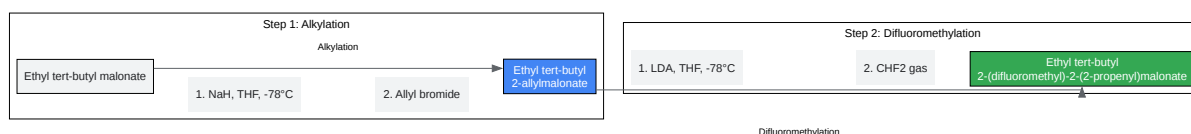
Step 1: Alkylation of Ethyl tert-butyl malonate

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl tert-butyl malonate (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Deprotonation:** Cool the solution to -78 °C using a dry ice/acetone bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.
- **Alkylation:** After stirring for 30 minutes at -78 °C, add allyl bromide (1.2 eq) dropwise via the dropping funnel.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir overnight.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ethyl tert-butyl 2-allylmalonate.

Step 2: Difluoromethylation

- Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ethyl tert-butyl 2-allylmalonate (1.0 eq) from the previous step in anhydrous THF.
- Deprotonation: Cool the solution to -78 °C and add a solution of lithium diisopropylamide (LDA) (1.2 eq in THF) dropwise.
- Difluoromethylation: After stirring for 1 hour at -78 °C, bubble difluoromethane gas through the solution for 30 minutes.
- Reaction Progression: Slowly warm the reaction mixture to room temperature and stir for 4 hours.
- Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, ethyl tert-butyl 2-(difluoromethyl)-2-(2-propenyl)malonate, is purified by silica gel chromatography.



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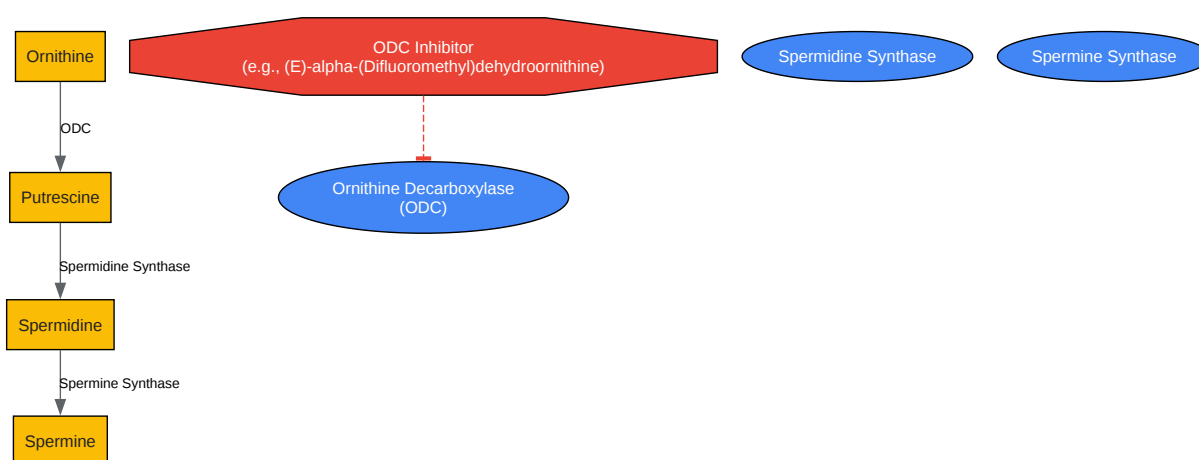
Caption: Synthetic workflow for the preparation of an ODC inhibitor precursor.

Biological Context: The Polyamine Biosynthesis Pathway

The product of the synthesis described above is a precursor to an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.^[2] This pathway is crucial for cell proliferation and is often upregulated in cancer.^{[8][10]}

The pathway begins with the amino acid ornithine, which is decarboxylated by ODC to produce putrescine.^[2] Putrescine is then converted to spermidine and subsequently to spermine through the action of spermidine synthase and spermine synthase, respectively.^[3] These polyamines play a vital role in stabilizing DNA and RNA structures and are essential for cell growth.^[10]

By inhibiting ODC, the production of polyamines is blocked, leading to a cytostatic effect on rapidly dividing cells.^[7] This makes ODC an attractive target for the development of anticancer drugs.



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Caption: The polyamine biosynthesis pathway and the site of inhibition by ODC inhibitors.

Conclusion

Tert-butyl methyl malonate is a valuable synthetic intermediate with demonstrated utility in the synthesis of potent enzyme inhibitors. Its application in the preparation of ornithine decarboxylase inhibitors highlights its importance in medicinal chemistry and drug discovery. The detailed synthetic protocol and the biological context provided in this guide underscore the significance of this compound for researchers and scientists in the field of drug development. The continued exploration of malonate derivatives in organic synthesis is expected to yield novel therapeutic agents for a variety of diseases.

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